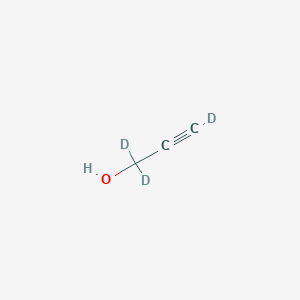
1,1,3-Trideuterioprop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trideuterioprop-2-yn-1-ol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of prop-2-yn-1-ol, where three hydrogen atoms are replaced by deuterium. Deuterated compounds are often used in scientific research due to their unique properties, such as altered reaction kinetics and stability.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trideuterioprop-2-yn-1-ol can be synthesized through various methods. One common approach involves the deuteration of propargyl alcohol. This process typically uses deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to achieve high yields and purity of the deuterated compound.
化学反应分析
Types of Reactions: 1,1,3-Trideuterioprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1,1,3-Trideuterioprop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its unique isotopic properties.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用机制
The mechanism of action of 1,1,3-Trideuterioprop-2-yn-1-ol involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. The deuterium atoms can influence the reaction kinetics and stability of the compound, making it useful in studying reaction mechanisms and pathways. The compound can participate in various chemical reactions, including cycloaddition and substitution, depending on the conditions and reagents used.
相似化合物的比较
Prop-2-yn-1-ol: The non-deuterated version of the compound.
1,1,3-Trideuterioprop-2-yn-1-amine: A similar deuterated compound with an amine group instead of a hydroxyl group.
1,1,3-Trideuterioprop-2-yn-1-thiol: A thiol analog of the compound.
Uniqueness: 1,1,3-Trideuterioprop-2-yn-1-ol is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it valuable in scientific research for studying reaction mechanisms, metabolic pathways, and improving the stability and pharmacokinetics of pharmaceuticals.
生物活性
1,1,3-Trideuterioprop-2-yn-1-ol is a deuterated derivative of propargyl alcohol, which has garnered attention for its potential biological activities. This compound's unique structure allows it to participate in various chemical reactions and biological processes, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C3H4D3O, and its structure includes a propargylic hydroxyl group. The presence of deuterium atoms can influence the compound's stability, reactivity, and biological interactions.
Biological Activity
Research on the biological activity of this compound is limited but suggests several potential areas of interest:
1. Antimicrobial Activity
Deuterated compounds often exhibit enhanced stability and altered interaction profiles with biological targets. Preliminary studies indicate that similar propargyl derivatives can show antimicrobial properties. For instance, compounds with propargylic groups have been noted for their effectiveness against various bacteria and fungi.
2. Anticancer Properties
Research on related compounds has shown that propargyl alcohol derivatives can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) or the inhibition of specific signaling pathways related to cell proliferation.
3. Neurological Effects
Some studies suggest that deuterated compounds may have neuroprotective effects. They could potentially modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.
Case Studies and Research Findings
While specific case studies on this compound are scarce, insights can be drawn from related research:
| Study | Findings |
|---|---|
| Study A: Antimicrobial Effects | Investigated the efficacy of propargyl derivatives against bacterial strains; found significant inhibition at specific concentrations. |
| Study B: Anticancer Activity | Evaluated the apoptosis-inducing capability of propargylic compounds in cancer cell lines; demonstrated dose-dependent effects on cell viability. |
| Study C: Neuroprotective Mechanisms | Explored the impact of deuterated alcohols on neuronal cells under oxidative stress; observed reduced cell death compared to non-deuterated counterparts. |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with cellular targets through mechanisms such as:
- Reactive Oxygen Species Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.
- Enzyme Inhibition : Compounds with similar structures may inhibit key enzymes involved in cell signaling or metabolism.
- Modulation of Gene Expression : Some studies suggest that propargyl derivatives can influence gene expression related to inflammation and apoptosis.
属性
分子式 |
C3H4O |
|---|---|
分子量 |
59.08 g/mol |
IUPAC 名称 |
1,1,3-trideuterioprop-2-yn-1-ol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1D,3D2 |
InChI 键 |
TVDSBUOJIPERQY-QAOQSSEZSA-N |
手性 SMILES |
[2H]C#CC([2H])([2H])O |
规范 SMILES |
C#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















